Ecenofloxacin

Beschreibung

Historical Context and Evolution within the Fluoroquinolone Class

The journey of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. onehealthtrust.orgnih.govwikipedia.org Nalidixic acid, technically a naphthyridone, is considered the first-generation quinolone and had a narrow spectrum of activity, primarily targeting Gram-negative bacteria for urinary tract infections. onehealthtrust.orgnih.govmdpi.com The major evolution in this class came in the 1980s with the addition of a fluorine atom to the core quinolone structure, giving rise to the fluoroquinolones. onehealthtrust.orgmdpi.comscirp.org This structural modification significantly broadened the antibacterial spectrum and improved pharmacokinetic properties. nih.govmdpi.com

The second generation of fluoroquinolones, including the widely used ciprofloxacin, demonstrated increased potency against Gram-negative pathogens and expanded activity to include some Gram-positive bacteria. nih.govwikipedia.org Subsequent generations further improved coverage against Gram-positive and anaerobic bacteria. wikipedia.orgmdpi.com Ecenofloxacin emerged from this continued evolution as a novel fluoroquinolone compound developed by the Cheil Jedang Corporation. ncats.ioportico.org It represents the efforts of researchers to modify the fluoroquinolone scaffold to enhance potency and overcome emerging resistance to older drugs in the class.

This compound as a Novel Fluoroquinolone Antibiotic

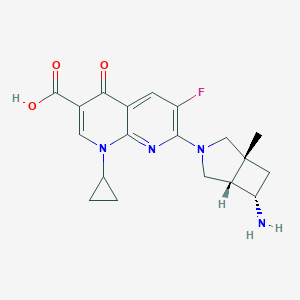

This compound was distinguished as a novel fluoroquinolone due to its potent, broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic organisms. ncats.ioguidetopharmacology.orgmedkoo.com Its chemical structure, which includes a 1,8-naphthyridine ring, a cyclopropyl group, and a fluoro substituent, was designed for enhanced potency. ontosight.ai

Table 1: Comparative In Vitro Activity (MIC90) of this compound

| Bacterial Species | This compound (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | 0.2 | - |

| Staphylococcus aureus (ciprofloxacin-susceptible) | 0.2 | - |

| Enterococcus faecalis | 0.39 | - |

| Escherichia coli | 0.1 | 0.025 |

Data sourced from Inxight Drugs. ncats.io

Current Status and Significance in Antimicrobial Drug Discovery

Despite promising initial research, the development of this compound as a commercial antibacterial agent has been discontinued. ncats.io This outcome is reflective of the broader challenges facing antimicrobial drug discovery. The period from the 1980s has been marked by a "discovery void" with very few new classes of antibiotics reaching the market. reactgroup.org Developing new antibiotics is a scientifically difficult, financially risky, and lengthy process. reactgroup.orgnih.gov

The World Health Organization (WHO) has repeatedly highlighted the urgent need for new and innovative antibacterial agents to combat the growing threat of antimicrobial resistance (AMR). who.int While the number of antibacterial agents in the clinical pipeline has seen a slight increase, a lack of true innovation persists, with many new agents belonging to existing classes where resistance mechanisms are already established. nih.govwho.int The story of this compound, a potent compound that did not proceed to market, underscores the significant hurdles in the R&D pipeline.

Although its clinical development ceased, this compound remains significant in the context of academic research. It serves as a case study in the design of fluoroquinolones and the ongoing effort to overcome bacterial resistance. The challenges that led to its discontinuation are emblematic of the systemic issues—scientific, financial, and regulatory—that have created a difficult environment for bringing new antibiotics to patients in need, a critical issue as global health authorities warn that the world is running out of effective antibiotics. reactgroup.orgnih.gov

Eigenschaften

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ecenofloxacin's Biological Action

Elucidation of Primary Molecular Targets

The primary antibacterial activity of ecenofloxacin, like other fluoroquinolones, stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.airesearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and repair. ontosight.ainoahcompendium.co.uk By targeting these enzymes, this compound effectively disrupts these fundamental cellular processes.

Studies on Bacterial DNA Gyrase Inhibition

DNA gyrase, particularly prevalent in Gram-negative bacteria, is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication. noahcompendium.co.ukvin.com this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme transiently cleaves. mdpi.com This action traps the gyrase on the DNA, leading to an accumulation of double-strand breaks and the inhibition of DNA replication. ontosight.aimdpi.com The formation of this this compound-gyrase-DNA complex is a key step in the bactericidal cascade. nih.gov

Studies on Bacterial Topoisomerase IV Inhibition

Topoisomerase IV plays a vital role in the decatenation, or separation, of daughter chromosomes following DNA replication, a critical step for cell division. nih.gov In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. nih.gov this compound inhibits topoisomerase IV by a similar mechanism to its action on DNA gyrase, trapping the enzyme on the DNA and preventing the completion of its catalytic cycle. researchgate.netresearchgate.net This inhibition leads to an accumulation of catenated daughter chromosomes, ultimately blocking cell division and contributing to cell death. nih.gov While topoisomerase IV is a primary target, its inhibition often becomes more apparent in bacteria that have already developed resistance to gyrase-targeting effects. nih.gov

Downstream Cellular Effects and Bacterial Physiological Responses

The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a series of downstream cellular events that ultimately lead to bacterial cell death. These effects include the formation of DNA double-strand breaks, the activation of the SOS response, and a concentration-dependent bactericidal mechanism.

Research on Induction of DNA Double-Strand Breaks

A direct consequence of the stabilization of the enzyme-DNA-drug complex by this compound is the accumulation of DNA double-strand breaks (DSBs). ontosight.aibiorxiv.org The trapped topoisomerases are unable to reseal the cleaved DNA, resulting in fragmented chromosomes. mdpi.combiorxiv.org The generation of these DSBs is a critical event that triggers further cellular distress signals and repair mechanisms. biorxiv.orgbiorxiv.org Studies have shown a positive correlation between the number of DSBs induced by fluoroquinolones and the frequency of recombination, highlighting the significant DNA damage caused by these agents. biorxiv.org

Analysis of Bactericidal Mechanism Leading to Cell Death

The bactericidal activity of this compound is concentration-dependent. wikidoc.org At lower concentrations, the effects may be primarily bacteriostatic, characterized by the reversible inhibition of DNA replication and the triggering of the SOS response. mdpi.comnih.gov However, at higher concentrations, the extensive DNA damage, primarily in the form of DSBs, overwhelms the bacterial repair machinery, leading to irreversible chromosome fragmentation and programmed cell death. nih.govscirp.org The bactericidal effect is a distinct phenomenon from the initial formation of the inhibitory complex and is the ultimate cause of cell death. mdpi.com

Pharmacological Profile Research of Ecenofloxacin

Pharmacokinetic Characterization Studies

Pharmacokinetics describes the journey of a drug through the body, involving the processes of absorption, distribution, metabolism, and excretion (ADME). Research into the pharmacokinetic profile of ecenofloxacin aims to quantify these processes to understand its concentration-time relationship in various biological compartments.

Absorption Research Methodologies and Findings

The absorption of a drug determines its entry into the systemic circulation. Studies on this compound have indicated that it is well-absorbed after oral administration. ontosight.ai Research in animal models, specifically CF-1 mice, has been conducted to determine its pharmacokinetic parameters following oral dosing. These studies are fundamental in assessing the potential for oral administration in clinical settings.

One of the key findings from murine studies is the determination of its apparent elimination half-life, which was found to range from 5.5 to 7.4 hours depending on the oral dose administered. oup.com However, these studies also noted a relatively low peak serum concentration. oup.com To potentially improve its oral absorption characteristics, a prodrug form has also been developed. oup.com

Table 1: Pharmacokinetic Parameters of this compound in CF-1 Mice after Oral Administration

| Dose (mg/kg) | Apparent Elimination Half-life (hours) | Peak Serum Concentration (Cmax) (µg/mL) |

|---|---|---|

| 25 | 5.5 | Not specified in the provided context |

| 100 | 7.4 | 0.66 |

Source: Bryskier, 1999. oup.com

Distribution Profile Analysis across Biological Compartments

Following absorption, a drug distributes from the systemic circulation into various tissues and fluids. The distribution pattern is a key determinant of its efficacy at the site of infection. For antibiotics, achieving sufficient concentrations at the infection site is critical. Research on this compound has included studies on its uptake into specific cells, such as polymorphonuclear neutrophils (PMNs), which are important in the host defense against bacterial infections.

Studies have shown that the uptake of some fluoroquinolones into PMNs is rapid, nonsaturable, and reversible. oup.com For a similar fluoroquinolone, HSR 903, the ratio of intracellular to extracellular concentration at 30 minutes was found to be 35.4 ± 7.7, indicating significant accumulation within these immune cells. oup.com While specific data for this compound's volume of distribution and plasma protein binding are not detailed in the provided search results, the general characteristics of fluoroquinolones suggest distribution into various body tissues.

Metabolic Pathway Elucidation and Metabolite Identification (e.g., Ciprofloxacin)

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, often to facilitate its excretion. googleapis.com For many fluoroquinolones, metabolism can occur in the liver and may result in the formation of active or inactive metabolites. For instance, enrofloxacin is known to be metabolized to ciprofloxacin, which is also an active antibiotic. portico.org

Excretion Pathway Research

The final step in the pharmacokinetic profile is excretion, which is the removal of the drug and its metabolites from the body. The primary routes of excretion for fluoroquinolones are typically through the kidneys into the urine and via the feces.

Pharmacokinetic studies in mice have determined the apparent elimination half-life of this compound to be between 5.5 and 7.4 hours after oral administration. oup.com This parameter provides an indication of how long the drug remains in the body. While these studies confirm its elimination, the specific percentages of this compound and its potential metabolites excreted through renal and fecal routes have not been detailed in the available research.

Strategies for Enhancing Bioavailability and Pharmacokinetic Parameters

For drugs with certain physicochemical properties, such as low solubility, strategies may be employed to enhance their bioavailability and optimize their pharmacokinetic profile. google.com For this compound and other fluoroquinolones, several approaches have been considered or are theoretically applicable.

Prodrugs: The development of a prodrug for this compound has been mentioned as a strategy to improve its oral absorption. oup.comscribd.com Prodrugs are inactive or less active precursors that are converted into the active drug in the body. googleapis.com

Nanoformulations: The use of nanotechnology, such as creating nanoparticles of the drug, can improve the dissolution rate and surface area for absorption, potentially leading to enhanced bioavailability. google.com

Salt Forms: Creating different salt forms of a drug can significantly alter its solubility and dissolution characteristics. The hydrochloride salt of this compound is noted to enhance its solubility and stability. ontosight.ai

Optimized Formulations: Pharmaceutical compositions that include solubilizers and surfactants can improve the dispersion and absorption of hydrophobic drugs. google.com

Pharmacodynamic Evaluation Studies

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai By inhibiting these enzymes, this compound leads to breaks in the bacterial DNA, ultimately causing cell death. ontosight.ai

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. This compound has demonstrated potent activity against various Gram-positive and Gram-negative bacteria. ontosight.aioup.com Notably, it has shown activity against strains that are resistant to other fluoroquinolones like ciprofloxacin. oup.com

Table 2: In Vitro Activity of this compound (MIC50) against Various Bacterial Species

| Bacterial Species | MIC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Streptococcus pneumoniae | 0.06 |

| Streptococcus pyogenes | 0.06 |

| Enterococcus faecalis | 0.25 |

| Enterococcus faecium | 2 |

| Escherichia coli | 0.03 |

| Klebsiella pneumoniae | 0.03 |

| Pseudomonas aeruginosa | 0.5 |

| Bacteroides fragilis | 0.12 |

Source: Bryskier, 1999. oup.com

Further studies have reported an IC50 value of 10 µM for this compound against topoisomerase IV subunit A, classifying its activity as moderate in this particular assay. nih.govfrontiersin.org

Determination of Minimum Inhibitory Concentrations (MICs) against Diverse Pathogens

The in vitro potency of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. This compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.

Published research has established the MIC90 (the concentration required to inhibit 90% of isolates) for this compound against several key pathogens. Notably, it has shown strong activity against Gram-positive organisms. For ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 of this compound is 0.2 µg/mL. ncats.ionih.gov It is also particularly active against Streptococcus pneumoniae, with an MIC90 of 0.2 µg/mL, and against Enterococcus faecalis, with an MIC90 of 0.39 µg/mL. ncats.ionih.gov

In comparison to other fluoroquinolones, this compound was found to be more active against Gram-positive bacteria. nih.gov When tested against penicillin-resistant, -intermediate, and -susceptible strains of S. pneumoniae, this compound was more effective than ciprofloxacin, ofloxacin, and lomefloxacin, demonstrating an activity level similar to vancomycin and sparfloxacin. antibioticdb.com

Against Gram-negative bacteria such as Escherichia coli and other members of the Enterobacteriaceae family, this compound was slightly less active than ciprofloxacin, with reported MIC90 values of 0.1 µg/mL and 0.025 µg/mL for the two drugs against E. coli, respectively. ncats.ionih.gov Its activity against Pseudomonas aeruginosa was found to be less than that of ciprofloxacin and sparfloxacin. nih.gov

The in vitro activity of this compound is not significantly affected by the size of the bacterial inoculum, the composition of the culture medium, or the presence of horse serum. nih.gov However, like other quinolones, its activity diminishes significantly as the pH of the medium decreases from 7.0 to 6.0. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound against Various Pathogens

| Pathogen | MIC90 (µg/mL) |

|---|---|

| Staphylococcus aureus (ciprofloxacin-susceptible) | 0.2 ncats.ionih.gov |

| Streptococcus pneumoniae | 0.2 ncats.ionih.gov |

| Enterococcus faecalis | 0.39 ncats.ionih.gov |

Time-Kill Curve Analysis and Bactericidal Kinetics

Post-Antibiotic Effect (PAE) Investigations

The Post-Antibiotic Effect (PAE) refers to the continued suppression of bacterial growth after the antimicrobial agent has been removed from the environment. emerypharma.com This is a significant pharmacodynamic parameter as a longer PAE may allow for less frequent dosing intervals. Fluoroquinolones are known to induce a PAE, particularly against Gram-negative bacteria. msdvetmanual.com However, specific studies investigating the post-antibiotic effect of this compound could not be identified in the available literature.

Antimicrobial Efficacy and Spectrum Research

In vitro Antimicrobial Spectrum Determination

The in vitro activity of Ecenofloxacin has been evaluated against a variety of clinically significant bacteria. These studies are crucial for determining its potential therapeutic applications.

This compound has demonstrated notable potency against several Gram-positive bacteria. Research indicates that its MIC (Minimum Inhibitory Concentration) values are generally low for this class of pathogens. nih.gov

Specifically, against strains of Staphylococcus aureus, the MIC₅₀ was found to be 0.015 µg/mL. nih.gov For Streptococcus pneumoniae and Streptococcus pyogenes, the MIC₅₀ values were determined to be 0.06 µg/mL for both. nih.gov The activity of this compound extends to some enterococcal species, with an MIC₅₀ of 0.25 µg/mL against Enterococcus faecalis. nih.gov However, its activity is considerably lower against Enterococcus faecium, with a reported MIC₅₀ of 2 µg/mL. nih.gov

Table 1: In vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Streptococcus pneumoniae | 0.06 |

| Streptococcus pyogenes | 0.06 |

| Enterococcus faecalis | 0.25 |

| Enterococcus faecium | 2 |

The efficacy of this compound has also been assessed against Gram-negative bacteria. When compared to ciprofloxacin, this compound was found to be two tube-dilutions less active against Escherichia coli and Klebsiella pneumoniae, with an MIC₅₀ of 0.03 µg/mL for both organisms. nih.gov Its activity against Pseudomonas aeruginosa is more limited, being four times less active than ciprofloxacin, with a reported MIC₅₀ of 0.5 µg/mL. nih.gov

Table 2: In vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) |

|---|---|

| Escherichia coli | 0.03 |

| Klebsiella pneumoniae | 0.03 |

| Pseudomonas aeruginosa | 0.5 |

Fluoroquinolones as a class are recognized for their ability to penetrate host cells and act on intracellular pathogens. mims.com This characteristic is vital for treating infections caused by bacteria such as Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae, which reside within human cells. mims.comnih.govnih.gov The intracellular localization of these bacteria can protect them from certain antibiotics, making the intracellular activity of fluoroquinolones a significant advantage. nih.govwikipedia.org While fluoroquinolones like levofloxacin and moxifloxacin have demonstrated good intracellular activity against Legionella pneumophila, specific studies detailing the efficacy of this compound against these atypical and intracellular bacteria are not extensively available in the reviewed literature. nih.govnih.gov

A critical aspect of any new antimicrobial agent is its activity against multidrug-resistant (MDR) organisms. Research suggests that this compound may have a role in this area. It has been noted to have activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, a cross-resistance with other fluoroquinolones has been observed in ofloxacin-resistant S. aureus isolates. nih.gov

Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. nih.govnih.govnih.gov The presence of such mutations can lead to high-level resistance. nih.gov While this compound's activity against MRSA is promising, its effectiveness against strains with specific QRDR mutations warrants further detailed investigation.

Efficacy against Atypical and Intracellular Bacteria

Preclinical Efficacy Studies in Established Infection Models

The evaluation of an antibiotic's effectiveness in vivo is a crucial step in its development. Murine models of infection are standard for these preclinical assessments. bidd.group

Preclinical studies in murine models have provided insights into the in vivo potential of this compound. In a staphylococcal murine systemic infection model, the compound, referred to as DC-756, showed effective doses (ED₅₀) of 0.02 mg/kg per dose against a methicillin-susceptible S. aureus (MSSA) strain. nih.gov Against a methicillin-resistant S. aureus (MRSA) strain, the ED₅₀ was significantly higher at 3.90 mg/kg per dose, indicating a reduced but still present efficacy against this resistant phenotype. nih.gov

Further studies in a murine thigh infection model with S. aureus also demonstrated in vivo activity. nih.gov While these findings point to the potential of this compound in treating systemic infections, they also highlight the challenge posed by resistant strains. It is important to note that many preclinical studies on sepsis have used related compounds like enrofloxacin, and a direct, comprehensive evaluation of this compound in a standardized murine sepsis model is not widely documented in the available literature. nih.govnih.govnih.gov

Urinary Tract Infection Models

While direct research specifically modeling the efficacy of this compound in urinary tract infections (UTIs) is limited in the provided results, extensive studies on other fluoroquinolones, such as enrofloxacin and ciprofloxacin, offer valuable insights. In veterinary medicine, a prospective, randomized clinical trial in dogs with uncomplicated bacterial UTIs compared a high-dose, short-duration enrofloxacin regimen to a conventional amoxicillin-clavulanic acid protocol. researchgate.netnih.govnih.gov The study found that the enrofloxacin treatment was not inferior, with a microbiological cure rate of 77.1% compared to 81.2% for the amoxicillin-clavulanic acid group. researchgate.netnih.govnih.gov The clinical cure rates were nearly identical at 88.6% and 87.9%, respectively. researchgate.netnih.govnih.gov

Another study in an experimental canine model of Pseudomonas aeruginosa-induced cystitis demonstrated the efficacy of enrofloxacin. researchgate.net Treated dogs showed negative urine cultures for P. aeruginosa two days after a five-day treatment course. researchgate.net In human medicine, meta-analyses comparing levofloxacin and ciprofloxacin for UTIs concluded that there was no statistically significant difference in their efficacy. amegroups.orgfrontiersin.org These findings on related fluoroquinolones suggest a potential therapeutic role for compounds like this compound in treating UTIs, pending specific investigation.

Respiratory Tract Infection Models

The efficacy of fluoroquinolones in respiratory tract infection models has been evaluated across different animal species. In experimental Pseudomonas aeruginosa pneumonia in guinea pigs, ciprofloxacin, enoxacin, and ofloxacin showed comparable survival rates. nih.gov Specifically, ciprofloxacin and enoxacin resulted in at least a 99.9% reduction in intrapulmonary bacteria in a chronic bronchopneumonia model. nih.gov

In veterinary models, enrofloxacin has demonstrated efficacy in treating respiratory infections in various species. For cats with conjunctivitis and upper respiratory tract infections caused by Chlamydophila felis, enrofloxacin achieved concentrations in tears and saliva above the minimum inhibitory concentration for the pathogen. nih.gov A clinical trial showed its efficacy was equal to that of doxycycline in improving clinical signs. nih.gov In turkeys with complex respiratory disease involving avian metapneumovirus (APV), Escherichia coli, and Ornithobacterium rhinotracheale (ORT), enrofloxacin treatment was found to be the most successful in promoting recovery. researchgate.netnih.gov It significantly reduced clinical signs and the multiplication of E. coli and ORT in the respiratory tract. researchgate.netnih.gov

Skin and Soft Tissue Infection Models

Research on fluoroquinolones in skin and soft tissue infection (SSTI) models highlights their activity against key pathogens. A study comparing the in-vitro activity of delafloxacin against other fluoroquinolones found it to be highly potent. bjid.org.br Against Staphylococcus aureus and coagulase-negative Staphylococcus, delafloxacin was at least 64 times more potent than levofloxacin and ciprofloxacin. bjid.org.br It was also at least four times more potent against P. aeruginosa. bjid.org.br While specific models for this compound were not detailed, the strong performance of other fluoroquinolones like delafloxacin underscores the potential of this antibiotic class in treating SSTIs, including those caused by resistant organisms like MRSA and biofilm-producing pathogens. bjid.org.brnih.gov

Efficacy in Specific Veterinary Disease Models (e.g., Avian Colibacillosis)

This compound's utility in veterinary medicine is strongly supported by extensive research on enrofloxacin in avian colibacillosis, a significant disease in poultry caused by avian pathogenic E. coli (APEC). Multiple studies confirm enrofloxacin's effectiveness in treating this condition. In experimental E. coli infections in chickens, enrofloxacin-treated birds showed significantly lower mortality compared to those treated with oxytetracycline. researchgate.net

Another study comparing three fluoroquinolones for treating colisepticemia in chickens found enrofloxacin to be more efficacious than danofloxacin and sarafloxacin, based on a clinical efficacy index that included morbidity and lesion scores. nih.gov Research on chickens infected with E. coli serotype O78 also revealed that immediate treatment with enrofloxacin resulted in lower mortality and reduced lesion scores for airsacculitis, pericarditis, and perihepatitis compared to delayed treatment. chula.ac.thcabidigitallibrary.orgchula.ac.th These consistent findings establish the potent efficacy of fluoroquinolones in managing avian colibacillosis. chula.ac.thcabidigitallibrary.orgchula.ac.thnih.gov

Comparative Efficacy Research with Other Antimicrobials

Head-to-Head Comparisons with Other Fluoroquinolones

Comparative studies provide a clearer picture of a drug's relative potency. Within the fluoroquinolone class, head-to-head comparisons have been conducted in various contexts.

Enrofloxacin vs. Ciprofloxacin: In studies on bacterial isolates from chickens, ciprofloxacin was found to be more potent in vitro than enrofloxacin against E. coli. cabidigitallibrary.org

Enrofloxacin vs. Other Veterinary Fluoroquinolones: In an experimental model of colisepticemia in chickens, enrofloxacin demonstrated superior efficacy compared to both danofloxacin and sarafloxacin. nih.gov Birds treated with enrofloxacin had significantly lower morbidity and mean air sac lesion scores. nih.gov

Levofloxacin vs. Ciprofloxacin: For treating urinary tract infections in humans, multiple meta-analyses found no significant statistical difference in the efficacy and clinical success rates between levofloxacin and ciprofloxacin. amegroups.orgfrontiersin.org

Delafloxacin vs. Levofloxacin/Ciprofloxacin: In an in-vitro study on isolates from skin and soft-tissue infections, delafloxacin showed significantly greater potency against Staphylococcus aureus and P. aeruginosa compared to levofloxacin and ciprofloxacin. bjid.org.br

Table 1: Comparative Efficacy of Fluoroquinolones in Avian Colibacillosis

| Comparison | Model | Finding | Source |

|---|---|---|---|

| Enrofloxacin vs. Danofloxacin vs. Sarafloxacin | Experimental colisepticemia in chickens | Enrofloxacin was the most efficacious, followed by danofloxacin, then sarafloxacin. | nih.gov |

| Enrofloxacin vs. Ciprofloxacin | In vitro against chicken bacterial isolates | Ciprofloxacin exhibited higher activity and was found to be more potent than enrofloxacin. | cabidigitallibrary.org |

Comparative Studies with Non-Fluoroquinolone Antibiotics

This compound's potential standing is also informed by how its class compares to other antibiotic families.

Fluoroquinolones vs. Beta-Lactams: In a study on uncomplicated UTIs in dogs, a 3-day course of high-dose enrofloxacin showed non-inferiority in both microbiological and clinical cure rates when compared to a 14-day course of amoxicillin-clavulanic acid. researchgate.netnih.govnih.gov In a complex respiratory infection model in turkeys, enrofloxacin was significantly more effective than amoxicillin, which failed to produce a significant reduction in clinical or bacteriological parameters. researchgate.netnih.govnih.gov

Fluoroquinolones vs. Tetracyclines: In broilers experimentally infected with APEC, enrofloxacin treatment resulted in better outcomes (feed conversion ratio, mortality, pathology) compared to oxytetracycline. researchgate.net However, in a study of Chlamydophila felis infections in cats, enrofloxacin and doxycycline showed equal efficacy in improving clinical signs. nih.gov

Fluoroquinolones vs. Phenicols: In a turkey respiratory disease model, enrofloxacin treatment led to a more successful recovery and a significantly better reduction in clinical signs and bacterial multiplication compared to florfenicol. researchgate.netnih.govnih.gov

Fluoroquinolones vs. Other Classes: A meta-analysis on enteric fever found that fluoroquinolones reduced clinical relapse compared to chloramphenicol and reduced clinical failure compared to third-generation cephalosporins like ceftriaxone and cefixime. aku.edu

Table 2: Comparative Efficacy of Enrofloxacin vs. Non-Fluoroquinolones in Veterinary Models

| Comparison | Infection Model | Animal Model | Result | Source |

|---|---|---|---|---|

| Enrofloxacin vs. Amoxicillin-Clavulanic Acid | Uncomplicated Urinary Tract Infection | Dogs | Enrofloxacin was not inferior to amoxicillin-clavulanic acid. | researchgate.netnih.govnih.gov |

| Enrofloxacin vs. Oxytetracycline | Avian Colibacillosis | Broiler Chickens | Enrofloxacin showed better results in all measured outcomes. | researchgate.net |

| Enrofloxacin vs. Florfenicol vs. Amoxicillin | Polymicrobial Respiratory Infection | Turkeys | Enrofloxacin was most successful, followed by florfenicol. Amoxicillin was not effective. | researchgate.netnih.govnih.gov |

| Enrofloxacin vs. Doxycycline | Chlamydophila felis Conjunctivitis | Cats | Both drugs showed equal improvement in clinical signs. | nih.gov |

Mechanisms of Antimicrobial Resistance to Ecenofloxacin

Target-Mediated Resistance Mechanisms

The primary mode of action for Ecenofloxacin involves the inhibition of DNA gyrase and topoisomerase IV. ontosight.ai Consequently, alterations in these target enzymes are the most common cause of resistance. unimi.it These alterations typically arise from spontaneous mutations in the genes encoding the enzyme subunits.

Characterization of Mutations in DNA Gyrase Subunits (GyrA, GyrB)

DNA gyrase, composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in many Gram-negative bacteria. unimi.itasm.org Resistance most frequently arises from mutations within a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). nih.govfrontiersin.org

Commonly observed mutations in the GyrA subunit that confer resistance to fluoroquinolones include substitutions at specific amino acid positions. In Escherichia coli, for instance, the most frequent mutations occur at serine-83 (e.g., Ser83→Leu) and aspartate-87 (e.g., Asp87→Asn, Asp87→Gly, or Asp87→Tyr). frontiersin.orgdovepress.com In Mycobacterium tuberculosis, common resistance-associated mutations are found at codons 88, 90, and 94 of gyrA. plos.orgbjid.org.brasm.org

Mutations in the gyrB gene, which encodes the GyrB subunit, are a less frequent cause of fluoroquinolone resistance. asm.orgnih.gov However, specific substitutions, such as Ser464→Phe in Salmonella enterica Typhimurium, have been identified in highly resistant strains, often in conjunction with gyrA mutations. plos.org

Table 1: Common GyrA and GyrB Mutations Associated with Fluoroquinolone Resistance

| Gene Subunit | Common Mutation Sites (Amino Acid Position) | Example Organisms |

|---|---|---|

| GyrA | Ser83, Asp87 | Escherichia coli, Salmonella spp. frontiersin.orgdovepress.com |

| Ala90, Asp94 | Mycobacterium tuberculosis asm.org | |

| GyrB | Ser464 | Salmonella enterica plos.org |

Characterization of Mutations in Topoisomerase IV Subunits (ParC, ParE)

Topoisomerase IV, a tetramer of two ParC and two ParE subunits, is the primary target for many fluoroquinolones in Gram-positive bacteria, such as Streptococcus pneumoniae, and a secondary target in Gram-negative bacteria. nih.govnih.gov Resistance mutations typically occur in the QRDR of the parC gene, which is homologous to the QRDR of gyrA. frontiersin.org

In Gram-negative bacteria like E. coli, parC mutations usually appear in strains that already possess a gyrA mutation, leading to higher levels of resistance. frontiersin.org Common substitutions in ParC include Ser80→Ile and Glu84→Gly/Val. frontiersin.orgjidc.org In viridans group streptococci, mutations at Ser-79 in ParC are frequently observed. nih.gov

Similar to gyrB, mutations in the parE gene are less common. asm.org However, alterations in ParE have been identified in resistant clinical isolates. For example, a substitution at Pro-424 was found in a ciprofloxacin-resistant Streptococcus mitis isolate. nih.gov In some cases, mutations in both parC and parE can contribute to high-level fluoroquinolone resistance. asm.orgnih.gov

Table 2: Common ParC and ParE Mutations Associated with Fluoroquinolone Resistance

| Gene Subunit | Common Mutation Sites (Amino Acid Position) | Example Organisms |

|---|---|---|

| ParC | Ser80, Glu84 | Escherichia coli, Klebsiella pneumoniae frontiersin.orgjidc.org |

| Ser79 | Streptococcus oralis nih.gov | |

| ParE | Pro-424 | Streptococcus mitis nih.gov |

Role of Qnr Proteins in Target Protection

Qnr proteins provide a distinct target-mediated resistance mechanism. acs.org These proteins, often encoded by plasmid-mediated quinolone resistance (PMQR) genes, belong to the pentapeptide repeat family. mcmaster.camdpi.com They function by binding directly to DNA gyrase and, in some cases, topoisomerase IV. researchgate.netnih.gov

This binding protects the enzymes from the inhibitory action of fluoroquinolones like this compound. researchgate.netfrontiersin.org Qnr proteins are thought to act as DNA mimics, competing with DNA for binding to the topoisomerases. oup.com By binding to the enzyme, Qnr reduces the affinity of the gyrase for DNA, which in turn limits the formation of the quinolone-gyrase-DNA complex that is the basis of the antibiotic's bactericidal action. nih.gov While Qnr-mediated resistance is typically low-level, it can provide a background that facilitates the selection of higher-level resistance mutations in the gyrA and parC genes. frontiersin.org

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.com Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target enzymes in sufficient quantities. This mechanism contributes significantly to fluoroquinolone resistance, often in concert with target-site mutations. oup.com

Identification and Characterization of Specific Efflux Systems

Several families of efflux pumps are involved in fluoroquinolone resistance. The most clinically significant in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) superfamily. frontiersin.orgucl.ac.be

AcrAB-TolC: This is a well-characterized tripartite RND efflux system in E. coli and other Enterobacteriaceae. mdpi.combmbreports.org It is known to export a broad range of compounds, including fluoroquinolones. google.commcmaster.ca The AcrB component is the inner membrane transporter, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel. bmbreports.org

Mex Systems: In Pseudomonas aeruginosa, several RND pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN, contribute to fluoroquinolone resistance. frontiersin.orgucl.ac.be These pumps exhibit overlapping but distinct substrate specificities. For instance, MexEF-OprN and MexCD-OprJ are particularly efficient at exporting fluoroquinolones. frontiersin.org

CmeABC: This RND efflux pump is a primary mechanism of resistance to fluoroquinolones, such as enrofloxacin, in Campylobacter species. scielo.brscielo.br

In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS) and ATP-binding cassette (ABC) superfamily are more prominent. For example, the NorA (MFS) pump in Staphylococcus aureus and the PatA/PatB (ABC) system in Streptococcus pneumoniae are known to confer resistance to hydrophilic fluoroquinolones. oup.comnih.gov

Regulation and Overexpression of Efflux Pumps in Response to this compound

The expression of efflux pump genes is tightly controlled by a network of regulatory proteins. frontiersin.org Overexpression, leading to a resistant phenotype, can occur through mutations in these regulatory genes or through induction by specific substrates, including fluoroquinolones themselves. oup.comoup.com

Regulatory Mutations: In many cases, mutations in local repressor genes, such as acrR for the acrAB operon in E. coli or mexR for the mexAB-oprM operon in P. aeruginosa, lead to constitutive overexpression of the efflux pump. oup.com Similarly, mutations in two-component regulatory systems, like AdeRS which controls the AdeABC pump in Acinetobacter baumannii, can result in pump upregulation. frontiersin.org

Inducible Expression: Exposure to subinhibitory concentrations of fluoroquinolones can induce the expression of certain efflux pumps. oup.com This induction can be part of a broader stress response. For example, agents that cause DNA damage can trigger the SOS response, which has been linked to the upregulation of efflux systems. researchgate.net Global transcriptional regulators like MarA and SoxS in E. coli can also be activated by antibiotic stress, leading to increased expression of pumps like AcrAB-TolC. oup.com This inducible response allows bacteria to adapt transiently to the presence of an antibiotic, potentially providing a window for the development of more permanent resistance mutations. mdpi.com

Permeability-Mediated Resistance Mechanisms

A primary defense mechanism bacteria employ against quinolone antibiotics like this compound involves altering the permeability of the cell envelope. asm.org This strategy focuses on reducing the intracellular concentration of the drug to sub-lethal levels, thereby preventing it from reaching its targets, DNA gyrase and topoisomerase IV. asm.orgnih.gov This is achieved primarily through two interconnected approaches: decreasing the influx of the antibiotic by modifying outer membrane porins and increasing its efflux out of the cell via efflux pumps. nih.govbristol.ac.uk The combination of reduced entry and increased efflux is collectively referred to as "reduced permeability." bristol.ac.uk In Gram-negative bacteria, the outer membrane acts as a formidable barrier, and antimicrobials typically require protein channels, known as porins, to enter the cell. bristol.ac.ukresearchgate.net Bacteria can regulate the number and type of these porins to control substance entry. bristol.ac.uk

Alterations in Outer Membrane Porin Expression (e.g., OmpF, OmpW)

The expression of outer membrane porins (Omps) is critical in determining a bacterium's susceptibility to fluoroquinolones. frontiersin.org Porins are protein channels that facilitate the passive diffusion of hydrophilic molecules, including many antibiotics, across the outer membrane of Gram-negative bacteria. bristol.ac.ukresearchgate.netnih.gov Alterations in the expression of these porins can significantly reduce the uptake of this compound.

OmpF : This porin is a primary channel for the entry of fluoroquinolones into bacteria like Escherichia coli. nih.gov Studies on the related fluoroquinolone enrofloxacin have demonstrated that OmpF is its main gateway into the cell. nih.gov Consequently, the reduced expression or mutational alteration of OmpF is a significant mechanism of quinolone resistance. nih.govrsc.org A decrease in OmpF production leads to lower intracellular drug concentrations, which can result in resistance. nih.govnih.gov Mutants lacking functional OmpF have shown markedly increased resistance to several antibiotics, confirming its role as a major entry pathway. frontiersin.org

OmpW : The outer membrane protein W (OmpW) has also been implicated in quinolone resistance. Research on E. coli has shown that a dramatic decrease in the synthesis of OmpW can be a defense mechanism against enrofloxacin. unimi.itnih.gov By restricting the expression of OmpW, which acts as a gate for the antibiotic, the bacteria can limit the drug's transport and intracellular accumulation. researchgate.net In some bacterial species, OmpW expression levels have been observed to change in response to antibiotic exposure. nih.gov

The following table summarizes the roles of key outer membrane porins in resistance to fluoroquinolones.

| Porin | Function in Susceptibility | Mechanism of Resistance | Bacterial Species Implicated | References |

| OmpF | Main channel for fluoroquinolone entry. nih.gov | Decreased expression or mutation reduces drug influx. nih.govfrontiersin.orgnih.gov | E. coli, Serratia marcescens, Klebsiella pneumoniae | frontiersin.orgnih.gov |

| OmpC | Contributes to antibiotic transport and membrane integrity. frontiersin.org | Altered expression can influence susceptibility. frontiersin.orgnih.gov | E. coli, Enterobacter cloacae | frontiersin.orgnih.gov |

| OmpW | Acts as an entry gate for some fluoroquinolones. nih.govresearchgate.net | Decreased expression limits drug transport into the cell. unimi.itresearchgate.net | E. coli, Acinetobacter baumannii | nih.govunimi.itresearchgate.net |

Impaired Drug Influx Pathways

Impaired drug influx is a direct consequence of the alterations in outer membrane porins. bristol.ac.uk By downregulating the expression of channels like OmpF, bacteria effectively reduce the rate at which this compound can cross the outer membrane. nih.gov This mechanism of reduced uptake works synergistically with efflux pumps, which actively expel any antibiotic molecules that do manage to enter the periplasmic space. nih.govbristol.ac.uk Mutations in regulatory genes can trigger a coordinated response, leading to both a decrease in porin expression and an increase in efflux pump activity, presenting a highly effective, multi-faceted resistance phenotype. nih.gov

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Initially, quinolone resistance was believed to arise solely from chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed that resistance could also be acquired and transferred horizontally between bacteria. nih.govnih.gov These transferable genes are a significant clinical concern as they can spread rapidly among bacterial populations. nih.govmdpi.com PMQR mechanisms typically confer low-level resistance, which may not be sufficient on its own to cause clinical failure, but it provides a background that facilitates the selection of higher-level resistance mutations. nih.govmdpi.com There are three primary mechanisms of PMQR: target protection, antibiotic modification, and enhanced efflux. asm.orgnih.gov

Prevalence and Impact of qnr Family Genes

The qnr genes represent a key family of PMQR determinants that provide target protection. nih.gov These genes encode pentapeptide repeat proteins that bind to DNA gyrase and topoisomerase IV, shielding them from the inhibitory action of quinolones. nih.govbrieflands.comfrontiersin.org

Prevalence : Several families of qnr genes have been identified, including qnrA, qnrB, qnrC, qnrD, and qnrS. nih.gov Their prevalence varies by geographic location and bacterial species. Studies have found qnr genes in 2% to 32% of Enterobacteriaceae isolates that are resistant to extended-spectrum cephalosporins. nih.gov In some regions, qnrS is the most commonly detected variant, followed by qnrB. dovepress.comfrontiersin.org For instance, a study in Iran found qnrS and qnrB in 33.1% and 12.4% of uropathogenic E. coli isolates, respectively. dovepress.com Another study analyzing environmental samples found qnr genes in 66% of E. coli isolates, with qnrS being predominant. plos.org

Impact : Although qnr genes only provide a low level of resistance, their presence is clinically significant. nih.gov This low-level resistance can be enough to reduce the bactericidal activity of fluoroquinolones in vivo. nih.gov Furthermore, the acquisition of qnr genes can promote the selection of chromosomal mutations in the gyrA and parC genes, leading to higher levels of resistance. nih.gov

The table below details the different families of qnr genes.

| qnr Gene Family | Function | Common Bacterial Hosts | References |

| qnrA | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae (e.g., K. pneumoniae, E. coli) | nih.govfrontiersin.org |

| qnrB | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae | brieflands.comdovepress.comfrontiersin.org |

| qnrS | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae (e.g., E. coli, S. enterica) | mdpi.comdovepress.comfrontiersin.org |

| qnrC, qnrD, qnrVC | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae | asm.orgnih.gov |

Contributions of aac(6′)-Ib-cr, oqxAB, and qepA Genes

Besides target protection, other PMQR genes contribute to resistance through antibiotic modification or efflux.

aac(6′)-Ib-cr : This gene encodes a variant of an aminoglycoside acetyltransferase enzyme. brieflands.com Uniquely, this enzyme can modify not only aminoglycosides but also certain fluoroquinolones, including ciprofloxacin and norfloxacin, by acetylating their piperazinyl amino group. nih.govbrieflands.com This modification inactivates the antibiotic. The aac(6')-Ib-cr gene is often found on plasmids and its prevalence can be high; one study reported its presence in 74.7% of ESBL-producing E. coli isolates. brieflands.com In some cases, this gene can also be integrated into the bacterial chromosome. biorxiv.org

oqxAB : This gene cassette encodes a multidrug efflux pump belonging to the RND (Resistance-Nodulation-Division) family. mdpi.combrieflands.com Originally identified for its ability to confer resistance to the veterinary growth promoter olaquindox, the OqxAB pump can also extrude fluoroquinolones, reducing their intracellular concentration. nih.gov The prevalence of oqxAB can be significant, particularly in isolates from agricultural settings. nih.gov Studies have shown that the presence of oqxAB, especially in conjunction with aac(6')-Ib-cr, is closely associated with the development of fluoroquinolone resistance in pathogens like Salmonella typhimurium. frontiersin.org

Biofilm Formation as a Resistance Mechanism to this compound

Biofilm formation is a critical virulence factor and a powerful mechanism of antimicrobial resistance. asm.orgnih.gov A biofilm is a structured community of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. nih.govjmb.or.kr Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-swimming (planktonic) counterparts. asm.org This increased resistance is not typically due to a single mechanism but is a multifactorial phenomenon. asm.org

Mechanisms of biofilm-mediated resistance include:

Limited Drug Penetration : The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier. asm.orgnih.gov It can impede the diffusion of antibiotics, preventing them from reaching the bacteria in the deeper layers of the biofilm. asm.org

Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen exist. jmb.or.kr Bacteria in the lower layers often experience nutrient and oxygen deprivation, causing them to enter a slower-growing or dormant state. jmb.or.kr Since most antibiotics are more effective against rapidly growing cells, these metabolically inactive bacteria are less susceptible. jmb.or.kr

Adaptive Gene Expression : The biofilm environment triggers a different gene expression profile compared to planktonic cells. jmb.or.kr This can include the upregulation of efflux pumps, which actively expel antibiotics that penetrate the biofilm. liabjournal.com

Horizontal Gene Transfer : The close proximity of cells within a biofilm facilitates the transfer of genetic material, including plasmids carrying resistance genes like PMQR determinants. nih.gov

For this compound, biofilm formation presents a significant challenge. Even if the antibiotic is effective against planktonic cells, its efficacy can be drastically reduced against bacteria embedded in a biofilm, contributing to persistent and difficult-to-eradicate infections. jmb.or.krmdpi.com

Development and Dissemination of this compound Resistance in vivo and in vitro

Detailed studies focusing specifically on the development and dissemination of resistance to this compound are limited. Initial in vitro evaluations from the 1990s established its potent antibacterial efficacy. For instance, against Streptococcus pneumoniae, this compound demonstrated greater activity than other fluoroquinolones of the time, such as ciprofloxacin, ofloxacin, and lomefloxacin. Similarly, it was highly active against S. aureus and Enterococcus faecalis.

Impact of Sub-inhibitory Concentrations and Environmental Drug Residues

There is no specific information available from the searched literature regarding the impact of sub-inhibitory concentrations or environmental residues of this compound on the development of antimicrobial resistance.

As a general principle for fluoroquinolones, exposure to concentrations below the Minimum Inhibitory Concentration (MIC) is considered a significant risk factor for the selection of resistant mutants. wikipedia.org Such conditions can allow bacteria with low-level resistance mutations to survive and proliferate, potentially acquiring further mutations that confer higher levels of resistance. wikipedia.org The persistence of antibiotic residues in environmental settings like soil and water is another pathway that can create selective pressure, favoring the growth of resistant bacterial populations. rcsb.org However, studies specifically quantifying the minimal selective concentration (MSC) for this compound or investigating its environmental persistence and impact on resistance selection have not been found.

Co-selection of Resistance by Concomitant Antimicrobial Usage

No studies specifically documenting the co-selection of this compound resistance through the use of other antimicrobials were identified in the available literature.

Co-selection is a phenomenon where the use of one antimicrobial agent promotes the emergence and maintenance of resistance to another, different agent. rcsb.orgfishersci.ca This can occur through two primary mechanisms:

Co-resistance: This happens when the genes conferring resistance to two or more different substances are physically linked on the same mobile genetic element, such as a plasmid. When one of the substances is used, it selects for bacteria carrying the entire plasmid, thereby maintaining resistance to all the linked genes. rcsb.orgfishersci.ca

Cross-resistance: This occurs when a single resistance mechanism, such as a multi-drug efflux pump, is capable of providing protection against multiple different compounds. rcsb.orgnih.gov

While co-selection is a critical factor in the spread of multidrug resistance for the fluoroquinolone class, its specific role in the context of this compound has not been investigated in the reviewed sources.

Role of Horizontal Gene Transfer in Resistance Spread

The role of horizontal gene transfer (HGT) in the specific dissemination of this compound resistance has not been documented in the available scientific literature.

Horizontal gene transfer is a primary mechanism for the rapid dissemination of antibiotic resistance genes among different bacteria, including across species. citeab.comnih.gov This process allows bacteria to acquire resistance genes from their neighbors, rather than developing them through the slower process of spontaneous mutation. The main mechanisms of HGT are summarized in the table below.

| Mechanism | Description |

| Conjugation | The transfer of genetic material, typically in the form of a plasmid, from a donor to a recipient bacterium through direct cell-to-cell contact. wikipedia.org This is considered a major pathway for the spread of multidrug resistance. fishersci.cawikidata.org |

| Transformation | The uptake and incorporation of naked DNA from the surrounding environment, often released from dead bacterial cells. nih.govwikipedia.org |

| Transduction | The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). wikipedia.org |

Plasmids are key vectors in HGT and often carry multiple resistance genes. wikidata.org Plasmid-mediated quinolone resistance (PMQR) genes, such as those in the qnr family, are known to be transferable and can confer reduced susceptibility to fluoroquinolones in various bacteria. uni.luflybase.org While this is a well-established pathway for fluoroquinolone resistance in general, no studies were found that specifically link PMQR genes or other HGT mechanisms to the spread of this compound resistance.

Structure-activity Relationship Sar Studies of Ecenofloxacin and Its Derivatives

Influence of the 1,8-Naphthyridine Core on Antibacterial Activity

The core bicyclic system of a fluoroquinolone is a primary determinant of its fundamental antibacterial properties. Ecenofloxacin is built upon a 1,8-naphthyridine scaffold, a variation of the more common quinolone ring system found in many other fluoroquinolones like ciprofloxacin. This core structure, sometimes referred to as an 8-azaquinolone, is essential for the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV. citeab.com

Significance of Cyclopropyl and Fluoro Substituents on Potency and Spectrum

Two of the most significant substitutions on the this compound molecule, and indeed across the fluoroquinolone class, are the cyclopropyl group at the N-1 position and the fluorine atom at the C-6 position.

The N-1 cyclopropyl group is widely considered the optimal substituent for maximizing antibacterial potency. This small, rigid ring structure enhances the activity against both Gram-negative and Gram-positive bacteria. Its presence is known to form a hydrophobic interaction with the major groove of the bacterial DNA when the drug is complexed with the target enzyme, thereby stabilizing the drug-enzyme-DNA ternary complex. Replacing the original ethyl group of earlier quinolones with a cyclopropyl group, as seen in the development of ciprofloxacin from norfloxacin, can improve antimicrobial activity significantly.

The C-6 fluoro substituent is a hallmark of the fluoroquinolone class and is critical for the broad-spectrum activity and high potency observed in these agents. The fluorine atom enhances the penetration of the drug into the bacterial cell and increases its inhibitory activity against DNA gyrase. This single substitution profoundly enhances the drug's spectrum of activity, particularly against Gram-positive organisms.

Systematic Modifications at Key Positions (e.g., N-1, C-3, C-4, C-6, C-7)

The SAR of this compound is further defined by the substituents at several key positions around its core structure.

N-1 Position: As mentioned, the cyclopropyl group is optimal for potency. Other substituents can be used, but they often result in lower activity. For instance, replacing the cyclopropyl group with larger, more hydrophobic moieties has been shown to decrease antibacterial activity, potentially due to impaired outer membrane penetration or reduced target inhibition.

C-3 Carboxylic Acid and C-4 Carbonyl Group: These two groups are indispensable for the antibacterial activity of all quinolones. They are directly involved in binding to the target DNA-enzyme complex. The carboxylic acid at position 3 and the ketone at position 4 form chelates with magnesium ions, which then mediate the binding of the drug to the cleaved DNA strands held by the gyrase or topoisomerase IV enzyme.

C-6 Position: The fluorine atom at this position is a critical contributor to the potency and spectrum of this compound.

Modifications, particularly at the C-7 position, directly influence the pharmacodynamics of this compound analogs by altering their intrinsic activity against bacterial targets. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify this activity.

The table below illustrates the general impact of C-7 substituents on the antibacterial spectrum of fluoroquinolones, a principle that applies to the design of this compound.

| C-7 Substituent Type | Predominant Activity | Example Compound(s) |

| Unsubstituted Piperazine | Gram-Negative | Norfloxacin wikipedia.orgsuprabank.orgresearchgate.net |

| Substituted Piperazine | Broad Spectrum | Ciprofloxacin wikipedia.orgfishersci.ca |

| Pyrrolidine Derivatives | Enhanced Gram-Positive | Moxifloxacin wikipedia.orgmims.comuni.lu |

| Bicyclic Amines (e.g., azabicyclo[3.2.0]heptane) | Enhanced Gram-Positive | This compound |

This table is illustrative of general SAR trends in fluoroquinolones.

The substituents at various positions also have a profound effect on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

N-1 Substituents: The group at the N-1 position also influences pharmacokinetics. Studies suggest that substituents with large polarizability and small volume at this position contribute to a longer elimination half-life.

Impact on Pharmacodynamic Properties

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound and for designing new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely employed.

QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. For naphthyridine derivatives, QSAR models have been developed to predict antibacterial activity based on various descriptors, including those related to the molecule's size, shape, and lipophilicity.

Molecular docking provides insights into the specific interactions between this compound analogs and the active sites of their target enzymes, DNA gyrase and topoisomerase IV. These simulations can predict the binding affinity and orientation of a molecule within the enzyme's binding pocket, helping to explain why certain structural modifications enhance or diminish activity. For example, docking studies can visualize the crucial hydrogen bonds and hydrophobic interactions between the fluoroquinolone, the enzyme, and the bacterial DNA, confirming the importance of the C-3/C-4 chelation site and the N-1 cyclopropyl group.

Rational Design and Synthesis of Novel this compound Analogs with Improved Profiles

The knowledge gained from SAR and computational studies fuels the rational design and synthesis of novel this compound analogs. The goal is often to create molecules with an improved therapeutic index, which can mean:

Enhanced potency against key pathogens.

A broader spectrum of activity , including activity against resistant strains.

Optimized pharmacokinetic properties , such as improved oral bioavailability or a longer half-life.

The general strategy involves retaining the essential pharmacophore (the 1,8-naphthyridine-4-one-3-carboxylic acid core with the C-6 fluoro and N-1 cyclopropyl groups) while systematically modifying other positions, primarily the C-7 substituent. Researchers design and synthesize a library of new analogs with diverse C-7 side chains and then evaluate their in vitro activity (MIC values) and pharmacokinetic profiles. This iterative process of design, synthesis, and testing allows for the refinement of the molecular structure to achieve the desired therapeutic characteristics.

Synthetic Methodologies and Formulation Development

Advanced Synthetic Routes for Ecenofloxacin Production

Another notable advancement is the establishment of a process to prepare a key intermediate of this compound, 7-(S)-(3-aminopyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. This involves the condensation of 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with (S)-3-amino-1-N-Boc-pyrrolidine, followed by the deprotection of the Boc group. This method is recognized for its simplicity and suitability for industrial manufacturing.

Synthesis of this compound Derivatives and Prodrugs for Enhanced Properties

To improve the physicochemical and pharmacokinetic characteristics of this compound, research has been extended to the synthesis of its derivatives and prodrugs. The main driver for creating prodrugs is often to increase water solubility for intravenous administration. nih.govnih.gov For example, various amino acid prodrugs of this compound have been synthesized. nih.govscirp.org These prodrugs are designed to be converted into the active this compound within the body. The synthesis generally involves coupling an amino acid to the carboxylic acid group of this compound. csic.es These prodrugs have shown markedly improved water solubility over the parent drug. mdpi.com

For instance, L-alanyl-L-alanine and L-valyl-L-alanine dipeptide prodrugs of this compound have been created. These prodrugs not only exhibited enhanced water solubility but were also found to be chemically stable in solution. In vivo studies in rats demonstrated that these prodrugs were rapidly and efficiently converted to this compound, with bioavailability comparable to the parent drug.

Strategies for Enhancing Solubility and Stability in Pharmaceutical Formulations

The low water solubility of this compound poses a considerable challenge for its formulation, especially for parenteral dosage forms. nih.govmdpi.com Several strategies have been investigated to overcome this limitation.

Salt formation is a widely used and effective technique to enhance the solubility of poorly soluble drugs. mdpi.comnih.gov For this compound, various salt forms have been explored. researchgate.net this compound hydrochloride is one such salt form that enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications. ontosight.ai Similarly, this compound mesylate has been developed and has shown significantly higher solubility compared to the hydrochloride and sodium salts, indicating a good dissolution advantage. researchgate.net

Interactive Data Table: Solubility of this compound and its Salt Forms

| Compound | Solubility | Notes |

| This compound | Poor aqueous solubility. nih.govmdpi.com | - |

| This compound Hydrochloride | Enhanced solubility and stability. ontosight.ai | Suitable for pharmaceutical applications. ontosight.ai |

| This compound Mesylate | Much higher solubility than hydrochloride and sodium salts. researchgate.net | Good dissolution advantage. researchgate.net |

Co-crystallization is another approach to alter the physicochemical properties of active pharmaceutical ingredients. nih.gov By forming co-crystals with a suitable co-former, it is possible to improve the solubility and dissolution rate of this compound. researchgate.netresearchgate.net

Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, have also been explored for this compound. drug-dev.comresearchgate.net Reducing the particle size to the nanometer range increases the surface area, which in turn enhances the dissolution velocity and saturation solubility. drug-dev.com A method for preparing an enrofloxacin solid lipid nanosuspension using high-pressure homogenization has been developed, which shows a sustained-release effect and can improve in vivo absorption. google.com

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, thereby increasing their solubility and stability. nih.govvin.com The interaction between this compound's analogue, enrofloxacin, and various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been studied. nih.govresearchgate.net These studies have demonstrated that enrofloxacin can form stable inclusion complexes with cyclodextrins, resulting in a significant increase in its aqueous solubility. nih.govresearchgate.net The formation of these complexes is influenced by factors like the type of cyclodextrin, pH, and temperature. Research has shown that HP-β-CD can increase the solubility of enrofloxacin by as much as 916-fold to 1258%. nih.govresearchgate.net

Interactive Data Table: Enrofloxacin Solubility Enhancement with Cyclodextrins

| Cyclodextrin | Solubility Increase | Reference |

| HP-β-CD | 9.25-fold | nih.gov |

| HP-β-CD | 32.5% | nih.gov |

| HP-β-CD | 165-fold | researchgate.net |

| HP-β-CD | 916-fold | nih.govresearchgate.net |

| HP-β-CD | 1258% | researchgate.net |

Development of Co-crystal and Nanosuspension Formulations

Development of Innovative Drug Delivery Systems (e.g., Electrospinning)

To enhance the therapeutic efficacy of this compound, innovative drug delivery systems are under investigation. amr-insights.eufepbl.com Electrospinning is a technique for producing nanofibers that can act as carriers for drug delivery. By incorporating this compound into electrospun nanofibers, a high drug loading and rapid dissolution rate can be achieved due to the large surface-area-to-volume ratio of the nanofibers. This technology offers the potential to develop novel oral formulations of this compound with improved bioavailability. For example, enrofloxacin-loaded nanofibers have been successfully prepared using polyvinylpyrrolidone (PVP) as the polymer matrix, which significantly increased the drug's solubility and release in in-vitro studies. amazonaws.com

Toxicological Research and Environmental Impact Assessment

Investigational Toxicology at Cellular and Subcellular Levels

Investigative toxicology aims to understand the mechanisms by which substances like ecenofloxacin exert their toxic effects at the cellular and subcellular levels. nih.gov This field has advanced from being purely descriptive to a more mechanistic science, crucial for predicting and mitigating adverse effects. nih.gov

Elucidation of Cellular Mechanisms of Toxicity

The primary mechanism of action for fluoroquinolones like this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ainih.gov This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. ontosight.ainih.gov

However, these compounds can also exert toxic effects on eukaryotic cells. One proposed mechanism for the toxicity of some fluoroquinolones is the generation of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com This oxidative stress can cause damage to cellular components, including DNA and lipids. mdpi.com For example, enrofloxacin has been shown to induce reproductive toxicity in Caenorhabditis elegans through germ cell apoptosis under oxidative stress. mdpi.com

At the subcellular level, some antibiotics are known to accumulate in lysosomes, which can lead to metabolic disturbances and cellular toxicity. ucl.ac.be For instance, aminoglycosides can cause lysosomal phospholipidosis, a hallmark of their renal toxicity. ucl.ac.be While the specific lysosomotropic properties of this compound are not detailed in the provided context, this represents a potential area of investigation for understanding its cellular toxicity.

Studies on human liver cells (THLE-2) have demonstrated that the toxicity of enrofloxacin can be enhanced when combined with other antibiotics, such as ciprofloxacin, florfenicol, and sulfadimidine, often showing synergistic effects. mdpi.com This highlights the importance of considering combined toxicity when assessing the risks of these compounds. mdpi.com

Genetic Toxicity Assessments

Genetic toxicity assessments are crucial for evaluating the potential of a chemical substance to induce genetic mutations. For this compound, available data indicates a lack of genotoxic effects. Specifically, research has shown that this compound did not induce genotoxicity in either in vitro studies using Chinese hamster cell lines or in in vivo studies. researchgate.net

Standard genetic toxicity tests often include the Ames test, which assesses a compound's mutagenic potential by using specific strains of Salmonella typhimurium to detect gene mutations. researchgate.netmdpi.comresearchgate.net Further comprehensive studies detailing the performance of this compound in a full battery of genotoxicity assays are not widely available in the public domain. The investigation into this compound was reportedly terminated, which may account for the limited depth of available data. mdpi.com

Studies on Apoptosis Induction and Cell Proliferation Modulation

Specific research examining the direct effects of this compound on apoptosis induction and cell proliferation modulation has not been identified in the available scientific literature.

As a class, fluoroquinolones have been shown to influence these cellular processes. A systematic review that included "this compound" in its search methodology on fluoroquinolone-associated tendinopathies concluded that fluoroquinolones could reduce cell proliferation and induce oxidative stress leading to tenocyte apoptosis. researchgate.net Studies on the related compound Enrofloxacin have shown that it can inhibit cell proliferation in equine tendon cells. nih.gov Furthermore, Enrofloxacin has been demonstrated to induce apoptosis in various cell types, including canine osteosarcoma cells, grass carp liver cells, and chicken cells through a mitochondrial-dependent pathway. mdpi.comnih.govnih.gov This induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and oxidative stress. researchgate.net

These observations are based on the broader class of fluoroquinolones or specific related compounds and should not be directly extrapolated to this compound without specific investigational data.

Strategies for Mitigating this compound's Environmental Impact

The continuous entry of antibiotics into the environment is a growing concern due to the potential for ecotoxicity and the development of antibiotic resistance. europa.eu Mitigation strategies typically involve understanding the drug's degradation pathways and developing effective remediation technologies.

Research on Environmental Degradation Pathways and Metabolite Ecotoxicity

There is a lack of specific research on the environmental degradation pathways and the ecotoxicity of metabolites for this compound.

For related fluoroquinolones like Enrofloxacin, environmental degradation is known to occur through processes such as photolysis (degradation by light). researchgate.netmdpi.comnih.gov The degradation of Enrofloxacin can lead to the formation of various byproducts, with its primary metabolite often being ciprofloxacin. researchgate.net The degradation pathways and the resulting metabolites can be influenced by environmental conditions such as pH. nih.gov The ecotoxicity of these transformation products is a key area of research, as some metabolites can be as, or even more, toxic than the parent compound. mdpi.com For instance, Enrofloxacin and its metabolite ciprofloxacin have been shown to pose risks to aquatic organisms. conicet.gov.arnih.gov

Development of Bioremediation and Chemical Remediation Technologies

Due to the limited available research on this compound's environmental fate, no specific bioremediation or chemical remediation technologies have been developed for this particular compound.

General strategies for the removal of fluoroquinolones from water and soil are under active investigation. These include: